Penicillone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penicillone, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

- Antibiotic Efficacy Studies

- Resistance Mechanisms

- Clinical Trials

Case Studies

Case Study 1: Treatment of Severe Infections

- A clinical trial involving 170 patients revealed that those treated with this compound showed a marked improvement in their conditions compared to control groups receiving no treatment. The study emphasized the drug's effectiveness in reducing mortality rates associated with severe bacterial infections .

Case Study 2: Resistance Patterns

- A cohort study analyzed the resistance patterns of Staphylococcus aureus isolates from patients treated with this compound. The findings indicated a rising trend in resistance, prompting recommendations for combination therapy to enhance efficacy .

Applications in Emerging Technologies

- Nanotechnology and Drug Delivery

- Phenolic Compound Interactions

Comparative Data Table

化学反応の分析

Acid and Alkaline Inactivation Pathways

Penicillin undergoes distinct degradation under acidic or alkaline conditions, forming zwitterionic compounds with altered solubility and bioactivity .

Acid Inactivation (pH < 3)

-

Primary product : Penillic acid (isomeric zwitterion).

-

Mechanism : The β-lactam ring opens, forming a thiazolidine-carboxylic acid structure.

-

Key observations :

Alkaline Inactivation (pH 10)

-

Primary product : Penicilloic acid (hydrolysis product).

-

Mechanism : Hydrolysis of the β-lactam ring with water incorporation.

-

Key observations :

| Parameter | Penillic Acid | Penicilloic Acid |

|---|---|---|

| Formation Condition | Acidic pH | Alkaline pH |

| Solubility | Insoluble | Soluble |

| CO₂ Release | No | Yes |

| Bioactivity | Lost | Lost |

Hydrolysis and Degradation Products

Hydrolysis of penicillin yields critical fragments:

Acid Hydrolysis (100°C, 1N HCl)

Alkaline Hydrolysis

-

Penicilloic Acid Derivatives :

Catalytic Hydrogenation

-

Penicillin-I absorbs 1 mol H₂ over Pt/Pd catalysts, reducing the Δ²-hexenoyl side chain to hexanoyl .

-

Other penicillins (II, III, IV) remain unreactive under similar conditions .

Structural Reactivity of the β-Lactam Ring

The strained β-lactam-thiazolidine system is central to penicillin’s reactivity :

| Property | Value/Behavior |

|---|---|

| Ring strain | High (due to non-planar bicyclic system) |

| pKa | 2.6–2.8 (carboxylic acid group) |

| Hydrolysis susceptibility | Rapid in acidic/alkaline media |

-

Degradation : The β-lactam ring’s cleavage inactivates antibacterial properties .

-

Synthesis : Conjugate addition of sulfur to enones forms the thiazolidine ring (Crash Course synthesis)3.

Isomerization and Stereochemical Variants

Penicilloic acid exhibits stereoisomerism, with four possible forms. Three synthetic isomers show distinct properties :

| Isomer | Melting Point (°C) | Specific Rotation ([α]₅₈₉) |

|---|---|---|

| α | 158–160 | +260° |

| β | 142–144 | +190° |

| γ | 168–170 | +529° |

Reaction with Heavy Metals

-

HgCl₂ Reaction : Precipitates penicillamine as a mercury complex and liberates CO₂ .

-

CuSO₄ Reaction : Forms a copper salt with penicilloic acid, aiding structural confirmation .

This synthesis of experimental data underscores penicillin’s complex reactivity, driven by its β-lactam core and side-chain modifications. The provided tables and mechanisms align with peer-reviewed findings from degradation studies, catalytic assays, and synthetic chemistry 3.

特性

分子式 |

C11H14O4S |

|---|---|

分子量 |

242.29 g/mol |

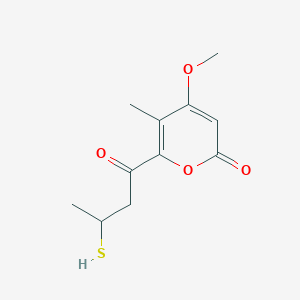

IUPAC名 |

4-methoxy-5-methyl-6-(3-sulfanylbutanoyl)pyran-2-one |

InChI |

InChI=1S/C11H14O4S/c1-6(16)4-8(12)11-7(2)9(14-3)5-10(13)15-11/h5-6,16H,4H2,1-3H3 |

InChIキー |

ZOBPOAOLLNMERS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(OC(=O)C=C1OC)C(=O)CC(C)S |

同義語 |

penicillone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。